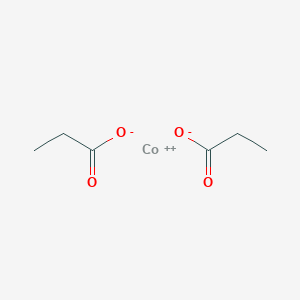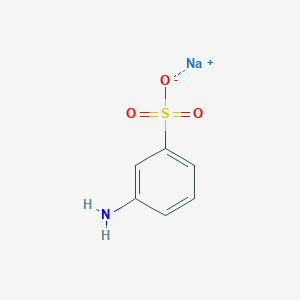![molecular formula C16H20O2 B073755 Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 1218-65-1](/img/structure/B73755.png)
Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is a bicyclic compound that has attracted significant attention from the scientific community due to its unique chemical structure and potential applications. This compound is commonly used in scientific research, particularly in the field of organic chemistry, due to its ability to form stable intermediates and react with a variety of other compounds.
Mecanismo De Acción
The mechanism of action of Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is not fully understood. However, it is believed to act as a nucleophile in various reactions, forming stable intermediates that can undergo further reactions with other compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate. However, it is not commonly used in biological systems due to its chemical properties and potential toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate in lab experiments include its ability to form stable intermediates and react with a variety of other compounds. However, its potential toxicity and limited information on its biochemical and physiological effects are significant limitations.
Direcciones Futuras
There are several future directions for research involving Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate. One potential area of research is the development of new synthetic methods for this compound and its derivatives. Another potential area of research is the investigation of its potential applications in the field of materials science, particularly in the synthesis of new polymers and materials with unique properties. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity in biological systems.
In conclusion, Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is a unique and versatile compound that has a wide range of applications in scientific research. While there is limited information available on its biochemical and physiological effects, its ability to form stable intermediates and react with a variety of other compounds make it a valuable tool in the field of organic chemistry. There are several future directions for research involving this compound, including the development of new synthetic methods and the investigation of its potential applications in materials science.
Métodos De Síntesis
The synthesis of Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is typically achieved through a multistep process involving several chemical reactions. The most common method involves the reaction of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with methanol and sulfuric acid to form the corresponding methyl ester. This ester is then reacted with bicyclo[2.2.1]hept-5-en-2-ylmethyl bromide to yield the final product.
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate has a wide range of applications in scientific research. In organic chemistry, it is commonly used as a reagent in various reactions, including Diels-Alder reactions and cycloadditions. It is also used as a building block in the synthesis of more complex compounds.
Propiedades
Número CAS |
1218-65-1 |
|---|---|
Nombre del producto |
Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate |
Fórmula molecular |
C16H20O2 |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
2-bicyclo[2.2.1]hept-5-enylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C16H20O2/c17-16(15-8-11-2-4-13(15)6-11)18-9-14-7-10-1-3-12(14)5-10/h1-4,10-15H,5-9H2 |
Clave InChI |
SOSZGLNDFITMMF-UHFFFAOYSA-N |
SMILES |
C1C2CC(C1C=C2)COC(=O)C3CC4CC3C=C4 |
SMILES canónico |
C1C2CC(C1C=C2)COC(=O)C3CC4CC3C=C4 |
Otros números CAS |
1218-65-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



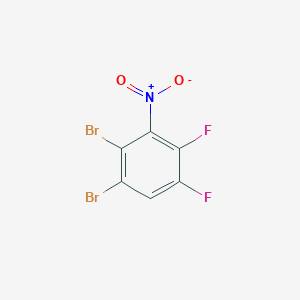
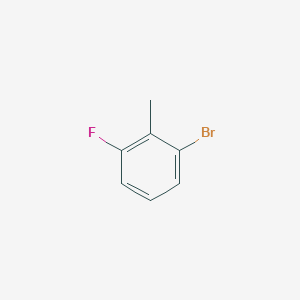
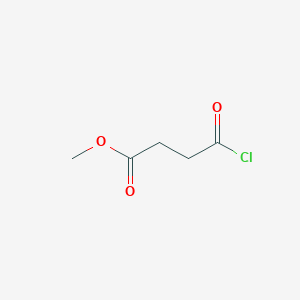
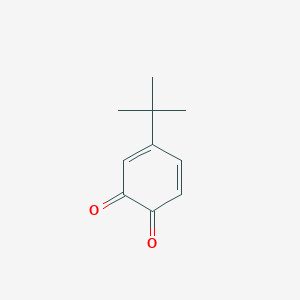
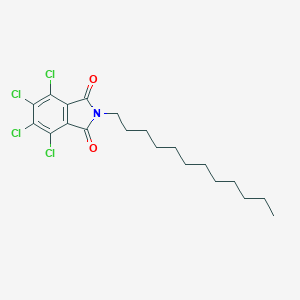
![1-Ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B73685.png)

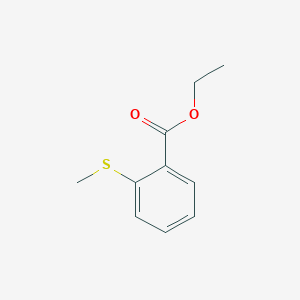
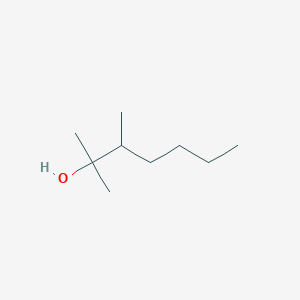

![Diethyl [2-(phenylthio)ethyl]malonate](/img/structure/B73692.png)
